4-Tert-butyl-2-(hydroxymethyl)phenol

Vue d'ensemble

Description

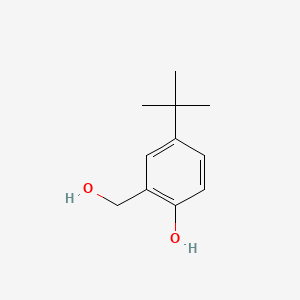

4-Tert-butyl-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C11H16O2. It is a phenolic compound characterized by a hydroxymethyl group and a tert-butyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This process uses isobutylene and phenol in the presence of a strong acid catalyst such as sulfuric acid or zeolites .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and hydroxymethyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ferrate (VI).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Applications De Recherche Scientifique

Environmental Applications

Biodegradation Studies

Research has demonstrated that certain microbial strains can utilize 4-tert-butylphenol as a sole carbon source, indicating its potential role in bioremediation. For instance, a study isolated Sphingobium fuliginis strains capable of degrading 4-tert-butylphenol effectively. The strain TIK-1 was able to fully degrade 1.0 mM of the compound within 12 hours, converting it into metabolites such as 4-tert-butylcatechol and 3,3-dimethyl-2-butanone . This highlights the compound's relevance in environmental cleanup processes.

Table: Biodegradation of 4-Tert-butylphenol by Strain TIK-1

| Parameter | Value |

|---|---|

| Initial Concentration | 1.0 mM |

| Time for Complete Degradation | 12 hours |

| Metabolites Produced | 4-tert-butylcatechol |

| Additional Metabolite | 3,3-dimethyl-2-butanone |

Medicinal Chemistry

Antioxidant Activity

The antioxidant properties of tert-butyl phenolic compounds are significant in medicinal chemistry. They are known to mitigate oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities. Research indicates that these compounds can activate the Nrf2 pathway, which plays a critical role in cellular defense mechanisms against oxidative damage .

Potential Therapeutic Effects

Studies have suggested that derivatives of tert-butyl phenols exhibit anti-inflammatory and anticancer effects. For example, compounds similar to 4-tert-butyl-2-(hydroxymethyl)phenol have shown promise in reducing inflammation and inhibiting cancer cell proliferation in vitro .

Industrial Applications

Stabilizers in Consumer Products

This compound is utilized as a stabilizer in various industrial products such as adhesives, sealants, and lubricants. Its ability to prevent oxidative degradation makes it valuable for enhancing the shelf life and performance of these materials .

Case Studies on Industrial Use

- Adhesives and Sealants : The incorporation of tert-butyl phenolic antioxidants has been shown to improve the thermal stability and longevity of adhesive formulations.

- Lubricants : In lubricant formulations, these compounds help reduce oxidative stress during high-temperature operations, thereby enhancing performance and reliability.

Mécanisme D'action

The antioxidant activity of 4-Tert-butyl-2-(hydroxymethyl)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound can inhibit lipid peroxidation and protect cells from oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen donation and radical scavenging mechanisms .

Comparaison Avec Des Composés Similaires

2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Known for its antioxidant properties and used in food preservation and cosmetics.

2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.

4-Hydroxymethylphenol: Similar in structure but lacks the tert-butyl group, affecting its reactivity and applications.

Uniqueness: 4-Tert-butyl-2-(hydroxymethyl)phenol is unique due to the presence of both tert-butyl and hydroxymethyl groups, which enhance its antioxidant properties and influence its reactivity in various chemical reactions. This combination of functional groups makes it particularly effective in applications requiring oxidative stability and radical scavenging.

Activité Biologique

4-Tert-butyl-2-(hydroxymethyl)phenol, commonly referred to as TBHP, is a phenolic compound notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including cancer therapy and environmental bioremediation.

- Chemical Formula : CHO

- CAS Number : 6638-87-5

- Molecular Weight : 194.27 g/mol

Antitumor Activity

Research indicates that TBHP exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The compound's interaction with specific signaling pathways, such as the MAPK and Akt pathways, plays a crucial role in its cytotoxic effects on tumor cells .

Induction of Stress Proteins

In studies involving human melanocytes, TBHP has been observed to enhance the expression of heat shock proteins (HSPs), particularly HSP70. This induction suggests a protective mechanism against oxidative stress, contributing to cell survival under adverse conditions . The compound also sensitizes melanocytes to dendritic cell-mediated cytotoxicity, indicating its potential role in immune modulation .

Biochemical Pathways Affected

TBHP influences several key biochemical pathways:

- Apoptosis Pathway : Induces programmed cell death in cancer cells.

- Oxidative Stress Response : Enhances the activity of antioxidant enzymes while reducing markers of oxidative stress.

- Signal Transduction : Modulates pathways critical for cell survival and proliferation, particularly through inhibition of the Akt pathway .

Microbial Utilization

Recent studies have identified strains of Sphingobium fuliginis capable of utilizing TBHP as a sole carbon source. These bacteria degrade TBHP through a meta-cleavage pathway, producing less harmful metabolites such as 4-tert-butylcatechol. This bioremediation potential highlights TBHP's environmental significance and the ability of certain microorganisms to mitigate its impact .

Case Studies

-

Antitumor Effects in Animal Models :

- In vivo studies demonstrated that TBHP significantly reduced tumor size in mouse models when administered alone or in combination with established chemotherapeutic agents like Gemcitabine. The compound's ability to induce apoptosis was confirmed through histological analysis of tumor tissues.

-

Oxidative Stress in Diabetic Rats :

- TBHP treatment in streptozotocin-induced diabetic rats resulted in decreased levels of malondialdehyde (MDA) and nitric oxide (NO), indicating reduced oxidative stress. Additionally, there was an increase in catalase activity, underscoring its antioxidant properties.

Pharmacokinetics

The pharmacokinetic profile of TBHP suggests that it is rapidly absorbed and distributed within biological systems. Its metabolism involves hydroxylation reactions facilitated by cytochrome P450 enzymes, leading to the formation of biologically active metabolites that contribute to its therapeutic effects .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-tert-butyl-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYCPJHEXJDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216604 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-87-5 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that not all components of PTBPFR are allergenic. Were any other allergenic compounds identified besides 4-Tert-butyl-2-(hydroxymethyl)phenol?

A2: Yes, research successfully isolated and identified several low molecular weight compounds within PTBPFR, and their allergenic potential was assessed through patch testing []. Notably, two previously unknown allergens were discovered: 5-Tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde and 4-Tert-butyl-2-hydroxymethyl-6-methoxymethyl-phenol []. These findings highlight the complexity of PTBPFR and the ongoing need to characterize its components to understand their individual contributions to contact allergy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.